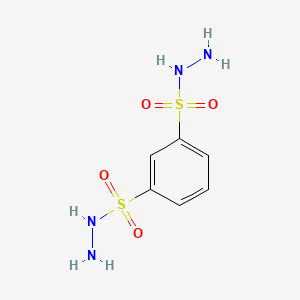

1,3-Benzenedisulfonic acid, dihydrazide

Description

Properties

CAS No. |

4547-70-0 |

|---|---|

Molecular Formula |

C6H10N4O4S2 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

benzene-1,3-disulfonohydrazide |

InChI |

InChI=1S/C6H10N4O4S2/c7-9-15(11,12)5-2-1-3-6(4-5)16(13,14)10-8/h1-4,9-10H,7-8H2 |

InChI Key |

LDVAXRWOGUHMKM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NN)S(=O)(=O)NN |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NN)S(=O)(=O)NN |

Appearance |

Solid powder |

Other CAS No. |

4547-70-0 |

physical_description |

Benzene-1,3-disulfonyl hydrazide appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Readily ignited by sparks or flames and burns vigorously. Used to make other chemicals. |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,3-Benzenedisulfonic acid, 1,3-dihydrazide |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

- Reactants : Benzene, sulfur trioxide (liquid or gaseous).

- Catalyst : Sulfonated reaction mixture containing 1,3-benzenedisulfonic acid (recycled to enhance efficiency).

- Temperature : 100–160°C, optimized at 120–140°C.

- Molar Ratio : 2–2.5 mol SO₃ per mol benzene.

Procedure :

- Sulfur trioxide is dissolved in a sulfonated reaction medium (primarily 1,3-benzenedisulfonic acid) at elevated temperatures.

- Benzene is introduced gradually to prevent side reactions (e.g., diphenylsulfonic acid formation).

- The mixture is maintained at 120–140°C for 48 hours, yielding 90–94% pure 1,3-benzenedisulfonic acid.

Key Considerations :

- Sodium sulfate (3–15% by weight) is often added to suppress byproducts.

- Continuous processes improve yield and purity compared to batch methods.

Conversion to 1,3-Benzenedisulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using chlorinating agents:

Chlorination Methods

Thionyl Chloride (SOCl₂) :

Phosphorus Pentachloride (PCl₅) :

Hydrazination to this compound

The final step involves reacting 1,3-benzenedisulfonyl chloride with hydrazine hydrate:

Standard Procedure

- Reactants : 1,3-Benzenedisulfonyl chloride, hydrazine hydrate (≥80% purity).

- Solvent : Tetrahydrofuran (THF), water, or dichloromethane.

- Molar Ratio : 1:2.2 (sulfonyl chloride to hydrazine).

- Temperature : -8°C to 40°C (controlled to prevent exothermic side reactions).

Steps :

- Hydrazine hydrate is cooled to -8°C in THF.

- 1,3-Benzenedisulfonyl chloride is added dropwise with vigorous stirring.

- The mixture is stirred for 30 minutes, then warmed to room temperature.

- The pH is adjusted to 5–9 using hydrochloric acid to precipitate the product.

- The solid is filtered, washed with cold water, and recrystallized from ethanol.

Optimization Parameters

| Parameter | Optimal Value | Effect on Yield/Purity |

|---|---|---|

| Hydrazine Excess | 10% molar excess | Minimizes unreacted sulfonyl chloride |

| Reaction Temperature | 0–25°C | Prevents decomposition |

| Solvent Polarity | THF > Water | Enhances solubility of intermediates |

Alternative Routes and Modifications

One-Pot Synthesis

A patent (US3097235A) describes a continuous process combining sulfonation and chlorination:

- Sulfur trioxide and benzene are fed into a reactor containing recycled 1,3-benzenedisulfonic acid.

- The output is directly treated with thionyl chloride, yielding 1,3-benzenedisulfonyl chloride.

- Hydrazine hydrate is introduced in a second reactor, producing the dihydrazide in >90% yield.

Analytical Characterization

Purity Assessment :

Industrial-Scale Production

Equipment :

- Sulfonation reactors (glass-lined or Hastelloy).

- Chlorination units with HCl scrubbers.

- Crystallizers and centrifuges for isolation.

Safety Considerations :

- Hydrazine hydrate is toxic and carcinogenic; closed systems with negative pressure are mandatory.

- Sulfur trioxide and thionyl chloride require handling under inert atmospheres.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedisulfonic acid, dihydrazide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Substitution reactions can occur at the sulfonic acid groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, hydrazine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

1. Synthesis of Polymeric Materials

1,3-Benzenedisulfonic acid, dihydrazide serves as a key intermediate in the synthesis of various polymeric materials. Its dihydrazide functionality allows for cross-linking reactions that enhance the mechanical properties of polymers. For instance, it can be utilized as a crosslinker in the formulation of polyurethane coatings, improving durability and resistance to environmental factors .

2. Preparation of Dihydrazide Compounds

The compound is also involved in the preparation of other dihydrazide derivatives which possess unique properties suitable for specific applications in pharmaceuticals and agrochemicals. The presence of sulfonic acid groups contributes to the solubility and reactivity of these derivatives, making them valuable in various chemical reactions .

Analytical Chemistry

1. Chromatographic Techniques

this compound can be effectively separated using high-performance liquid chromatography (HPLC). A study demonstrated its successful separation on a C18 HPLC column, which is crucial for isolating impurities during preparative separation processes. This capability is particularly useful in pharmacokinetics where precise quantification of compounds is necessary .

2. Spectroscopic Studies

The compound's unique structural features allow it to be studied through various spectroscopic techniques. Its fluorescence properties can be investigated to understand the effects of substitution patterns on photophysical behavior, which has implications for developing fluorescent probes in biological applications .

Materials Science

1. Coatings and Adhesives

In materials science, this compound is explored as a component in coatings and adhesives due to its ability to enhance adhesion properties and thermal stability. Research indicates that when incorporated into acrylic polymers as a crosslinker, it results in coatings that are robust against thermal degradation and chemical exposure .

2. Potential Use in Food Packaging

There is ongoing research into the use of this compound as an additive in food packaging materials. Its safety profile suggests that it could be used in non-self-supporting coatings for plastics that come into contact with food products, although direct contact applications require further investigation .

Case Studies and Data Tables

A study evaluated the efficiency of this compound as a crosslinker in polyurethane formulations. The results showed significant improvements in tensile strength and thermal stability compared to formulations without the dihydrazide component.

Mechanism of Action

The mechanism of action of 1,3-benzenedisulfonic acid, 1,3-dihydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its bioactive effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Dihydrazides

Aliphatic Dihydrazides

Adipic Acid Dihydrazide (ADH)

- Structure : Aliphatic chain with six carbons and terminal hydrazide groups.

- Reactivity: Forms non-cleavable cross-links with proteins, yielding 27–35 unique linkages in bovine serum albumin studies. Less water-soluble than aromatic sulfonated analogs due to hydrophobic aliphatic chains .

- Applications : Protein cross-linking, hydrazone formation with ketones (e.g., in polyurethane coatings) .

Sebacic Acid Dihydrazide

- Structure : Decanedioic acid dihydrazide (C₁₀ chain).

- Reactivity : Used to synthesize bis-triazoles and antimicrobial agents. The long aliphatic chain enables flexible molecular conformations, facilitating interactions with microbial membranes .

- Applications: Antimicrobial agents (e.g., 1,8-bis-thiadiazino-triazolyl-octanes) .

Succinic Acid Dihydrazide

Key Differences :

- Solubility: 1,3-Benzenedisulfonic acid, dihydrazide’s sulfonic acid groups enhance water solubility, whereas aliphatic analogs require organic solvents (e.g., methanol) for dissolution .

- Thermal Stability : Aromatic sulfonated dihydrazides exhibit higher thermal stability due to rigid benzene rings, unlike aliphatic variants like sebacic acid dihydrazide, which degrade at lower temperatures .

Aromatic Dihydrazides

Benzenesulfonic Acid Hydrazide (CAS: 80-17-1)

- Structure: Mono-sulfonated benzene with a single hydrazide group.

- Reactivity: Limited cross-linking capacity compared to the di-substituted 1,3-benzenedisulfonic analog. Primarily used as a blowing agent in polymers .

4-Methoxybenzenesulfonohydrazide

Key Differences :

- Chelation Capacity: this compound’s dual hydrazide groups enable stronger metal chelation, making it effective in corrosion inhibition and polymer cross-linking compared to mono-functional analogs .

Functional Comparison Table

| Compound | Structure Type | Solubility | Key Applications | Thermal Stability |

|---|---|---|---|---|

| This compound | Aromatic, disulfonated | High (water) | Cross-linking, corrosion inhibition | High (>200°C) |

| Adipic acid dihydrazide | Aliphatic (C6) | Moderate (MeOH:H₂O) | Protein cross-linking, coatings | Moderate (~150°C) |

| Sebacic acid dihydrazide | Aliphatic (C10) | Low (organic solvents) | Antimicrobial agents | Low (~100°C) |

| Benzenesulfonic acid hydrazide | Aromatic, monosulfonated | Moderate (water) | Polymer blowing agents | Moderate (~180°C) |

Cross-Linking Efficiency

Corrosion Inhibition

Antimicrobial Activity

- Aliphatic dihydrazides (e.g., sebacic acid derivatives) exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, while aromatic sulfonated variants like this compound are less studied in this context .

Q & A

Q. What are the established synthetic routes for 1,3-benzenedisulfonic acid, dihydrazide?

The compound is typically synthesized via nucleophilic substitution of sulfonyl chloride derivatives with hydrazine hydrate. For example, sulfonyl chlorides (e.g., 3,4-dimethoxybenzenesulfonyl chloride) react with excess hydrazine in chloroform at 0°C, followed by room-temperature stirring and purification via solvent extraction. Yield optimization (~91%) is achieved by controlling stoichiometry and reaction time . Adaptations of this method are applicable to 1,3-benzenedisulfonic acid derivatives by substituting the sulfonyl chloride precursor .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation of sulfonic and hydrazide groups.

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify S=O (sulfonic) and N-H (hydrazide) stretches.

- Mass Spectrometry (MS) : For molecular weight validation and purity assessment.

- Thermogravimetric Analysis (TGA) : To evaluate thermal stability, as seen in urea-formaldehyde resin studies using dihydrazide modifiers .

- Spectrophotometric pKa Determination : Used for thiol-modified derivatives in hydrogel systems, applicable to analogous sulfonic acid derivatives .

Q. What are the primary research applications of this compound in polymer science?

this compound is utilized as a crosslinking agent in epoxy resins and hydrogels. It forms reversible disulfide bonds in hyaluronic acid hydrogels, enabling tunable mechanical properties and drug-release profiles . In coatings, analogous dihydrazides (e.g., adipic acid dihydrazide) enable room-temperature crosslinking via keto-hydrazide chemistry, suggesting potential for sulfonic acid derivatives in waterborne polyurethanes .

Advanced Research Questions

Q. How can crosslinking efficiency be optimized in hydrogel systems using this compound?

Crosslinking efficiency depends on:

- Degree of Substitution (DS) : Controlled by adjusting the molar ratio of dihydrazide to polymer carboxylic acid groups (e.g., 20–70% DS in hyaluronic acid hydrogels) .

- pH and Redox Conditions : Thiol-disulfide exchange (e.g., using dithiothreitol) enables reversible gelation, critical for in situ cell encapsulation .

- Oxidative Post-Treatment : Dilute H₂O₂ increases crosslink density, reducing hydrogel swellability .

Q. How can contradictions in thermal stability data be resolved when using dihydrazides as modifiers?

In urea-formaldehyde resins, dihydrazides reduce free formaldehyde but may alter thermal stability by disrupting methylene/ether bonds. Conflicting data arise from competing effects of crosslinking density vs. bond strength. Methodological consistency in curing conditions (temperature, catalyst) and characterization (TGA, DSC) is critical .

Q. What strategies enable reversible crosslinking in epoxy resins using this compound?

Disulfide bonds in this compound allow reversible crosslinking. Reduction with dithiothreitol cleaves bonds, while mild oxidation reforms them. Comparative studies with aromatic (4,4′-dithiodianiline) and aliphatic (3,3′-dithiopropionic acid dihydrazide) crosslinkers highlight the importance of bond lability in recyclable materials .

Q. Can this compound be applied to protein-protein conjugation or drug delivery?

Dihydrazides like adipic acid dihydrazide are used in protein conjugation via carbodiimide chemistry. For 1,3-benzenedisulfonic acid derivatives, sulfonic groups may enhance solubility and enable pH-responsive release, as demonstrated in hyaluronic acid hydrogels for controlled dextran release .

Q. What are the solubility and stability challenges for this compound under physiological conditions?

Sulfonic acid derivatives exhibit high hydrophilicity but may aggregate at neutral pH. Stability studies in aqueous buffers (pH 7.4, 37°C) are essential. Thiol oxidation can be mitigated by storing derivatives under inert atmospheres or with antioxidants (e.g., ascorbic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.